methyl N-[(4-chloro-1H-indol-1-yl)acetyl]-L-methioninate
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Overview
Description
METHYL 2-[2-(4-CHLORO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOATE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-(4-CHLORO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOATE typically involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, Bartoli indole synthesis, and the Reissert indole synthesis .
Once the indole nucleus is prepared, it undergoes chlorination to introduce the chloro group at the 4-position This is followed by the acylation of the indole with an appropriate acylating agent to form the acetylated indole derivativeFinally, the methylsulfanyl group is introduced via a thiolation reaction, and the esterification of the carboxylic acid group completes the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-(4-CHLORO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group in the indole ring can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
METHYL 2-[2-(4-CHLORO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole moiety is known for its biological activity, making it useful in the study of biochemical pathways and cellular processes.
Medicine: Indole derivatives have shown potential as therapeutic agents for various diseases, including cancer, microbial infections, and neurological disorders.
Mechanism of Action
The mechanism of action of METHYL 2-[2-(4-CHLORO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOATE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-[2-(4-BROMO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOATE
- METHYL 2-[2-(4-FLUORO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOATE
- METHYL 2-[2-(4-IODO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOATE
Uniqueness
The uniqueness of METHYL 2-[2-(4-CHLORO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19ClN2O3S |
---|---|
Molecular Weight |
354.9 g/mol |
IUPAC Name |
methyl (2S)-2-[[2-(4-chloroindol-1-yl)acetyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C16H19ClN2O3S/c1-22-16(21)13(7-9-23-2)18-15(20)10-19-8-6-11-12(17)4-3-5-14(11)19/h3-6,8,13H,7,9-10H2,1-2H3,(H,18,20)/t13-/m0/s1 |
InChI Key |
SHGXMJKPUSUCCM-ZDUSSCGKSA-N |
Isomeric SMILES |
COC(=O)[C@H](CCSC)NC(=O)CN1C=CC2=C1C=CC=C2Cl |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)CN1C=CC2=C1C=CC=C2Cl |
Origin of Product |
United States |
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